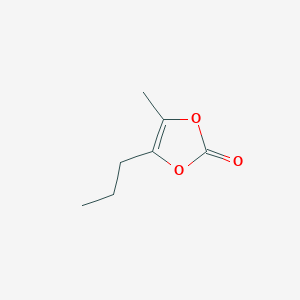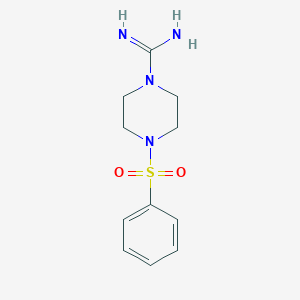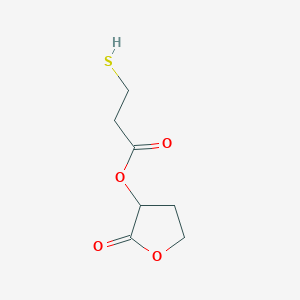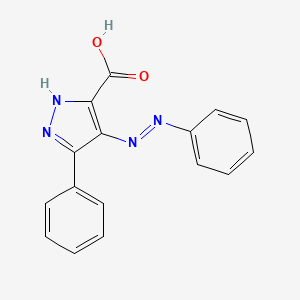
4-Methyl-5-propyl-2H-1,3-dioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-propyl-2H-1,3-dioxol-2-one is a cyclic carbonate compound known for its unique structural properties and versatile applications. This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms. Its molecular formula is C7H12O3, and it is often used as an intermediate in organic synthesis and various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-propyl-2H-1,3-dioxol-2-one typically involves the reaction of propyl alcohol with dimethyl carbonate in the presence of a base catalyst. The reaction proceeds through a transesterification mechanism, where the alcohol group of propyl alcohol replaces one of the methoxy groups in dimethyl carbonate, forming the desired cyclic carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 4-Methyl-5-propyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted cyclic carbonates, depending on the specific reagents and conditions used.
科学研究应用
4-Methyl-5-propyl-2H-1,3-dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of pro-drugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its ability to form stable and flexible polymeric structures.
作用机制
The mechanism by which 4-Methyl-5-propyl-2H-1,3-dioxol-2-one exerts its effects is primarily through its ability to undergo ring-opening reactions. These reactions can generate reactive intermediates that interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry and drug development.
相似化合物的比较
- 4,5-Dimethyl-1,3-dioxol-2-one
- 4-Chloromethyl-5-methyl-1,3-dioxol-2-one
- 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Comparison: Compared to its analogs, 4-Methyl-5-propyl-2H-1,3-dioxol-2-one exhibits unique reactivity due to the presence of the propyl group. This structural variation can influence the compound’s physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions. The propyl group also enhances the compound’s potential as a versatile intermediate in organic synthesis, providing opportunities for the development of novel materials and pharmaceuticals.
属性
CAS 编号 |
676126-87-7 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
4-methyl-5-propyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3 |
InChI 键 |
GOPXMCOHMXTOEU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(OC(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)

![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)

![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)

![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)


![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)
